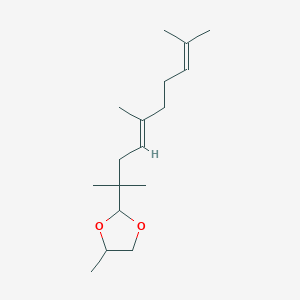
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane
Descripción general
Descripción
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound, also known as DMNT, is a natural product found in several plant species, including tobacco, maize, and cotton. DMNT has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mecanismo De Acción
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane acts as a signaling molecule in plants, triggering responses in neighboring plants and attracting predators that prey on herbivores. In humans, 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane has been shown to have anti-inflammatory and anti-cancer properties, potentially through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, the induction of apoptosis (programmed cell death), and the modulation of the immune system. These effects have been studied for their potential applications in medicine, particularly in the treatment of inflammatory diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane has several advantages for use in lab experiments, including its natural origin, its low toxicity, and its potential applications in several fields of research. However, 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane also has limitations, including its low solubility in water and its potential instability over time.
Direcciones Futuras
There are several potential future directions for research on 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane, including its potential use as a natural pesticide, its potential applications in medicine, and its potential role in plant signaling and ecology. Further research is needed to fully understand the mechanism of action and potential applications of 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane in these fields.
Aplicaciones Científicas De Investigación
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane has been studied for its potential applications in scientific research, particularly in the fields of ecology, agriculture, and medicine. In ecology, 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane has been shown to act as a natural insect repellent, protecting plants from herbivores and attracting predators that prey on herbivores. In agriculture, 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane has been studied for its potential use as a natural pesticide, reducing the need for synthetic pesticides that can harm the environment. In medicine, 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane has been studied for its potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
4-methyl-2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-13(2)8-7-9-14(3)10-11-17(5,6)16-18-12-15(4)19-16/h8,10,15-16H,7,9,11-12H2,1-6H3/b14-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPWXNLKDDVGJQ-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)C(C)(C)CC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC(O1)C(C)(C)C/C=C(\C)/CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



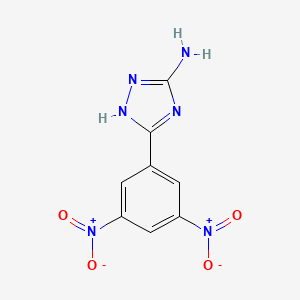
![2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B3839552.png)
![4-methoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3839566.png)
![5-cyclopentyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839578.png)
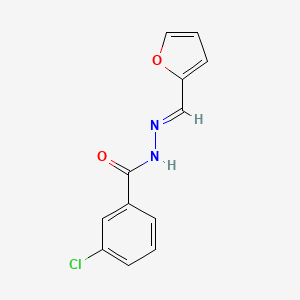
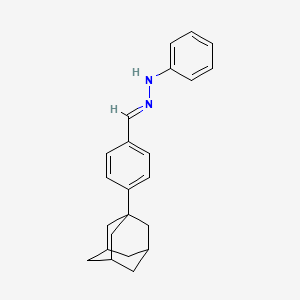
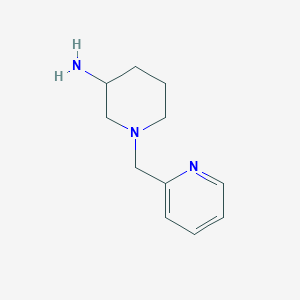
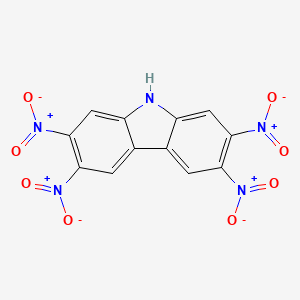
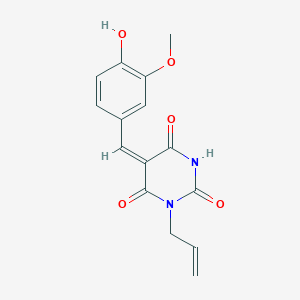
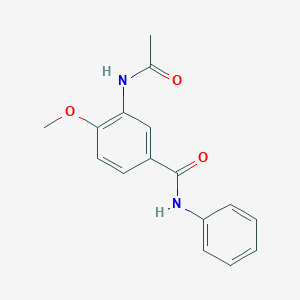
![3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone]](/img/structure/B3839616.png)
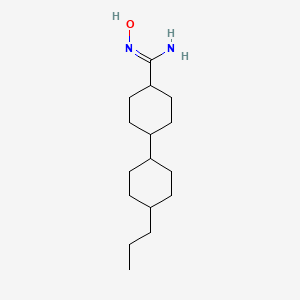
![4-[(1,4-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthracenyl)oxy]-N-(3-methoxypropyl)benzenesulfonamide](/img/structure/B3839635.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B3839637.png)